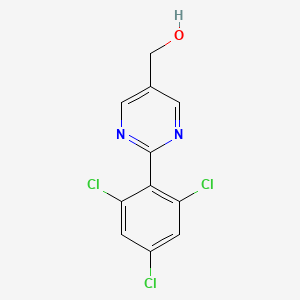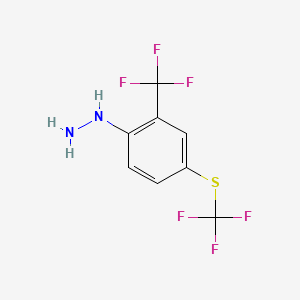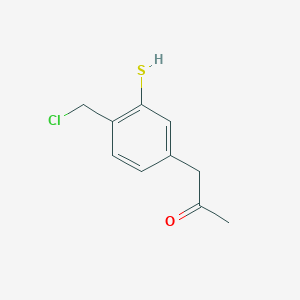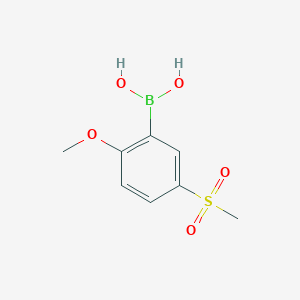
(2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methylsulfonyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(methylsulfonyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the borylation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling reactions. These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also explored for its potential in drug discovery and development due to its ability to form stable carbon-carbon bonds under mild conditions .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations makes it valuable in various manufacturing processes .
Wirkmechanismus
The primary mechanism by which (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the methoxy and methylsulfonyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the methylsulfonyl group, affecting its reactivity and applications.
2-Methoxy-5-methylphenylboronic Acid: Similar but lacks the sulfonyl group, which can influence its chemical behavior.
Uniqueness: The presence of both methoxy and methylsulfonyl groups in (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid provides unique reactivity and selectivity in chemical reactions. These functional groups enhance its solubility and stability, making it a valuable reagent in various synthetic applications .
Eigenschaften
Molekularformel |
C8H11BO5S |
|---|---|
Molekulargewicht |
230.05 g/mol |
IUPAC-Name |
(2-methoxy-5-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5,10-11H,1-2H3 |
InChI-Schlüssel |
JEQWTCQIUMHVDE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)C)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


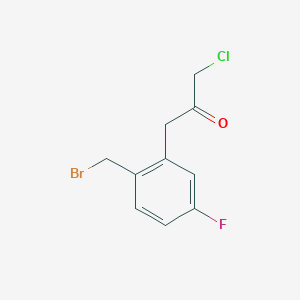
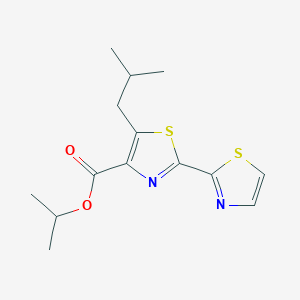
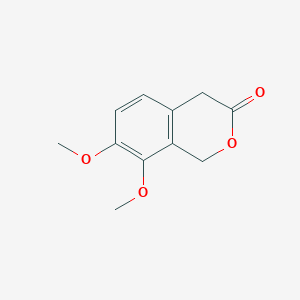

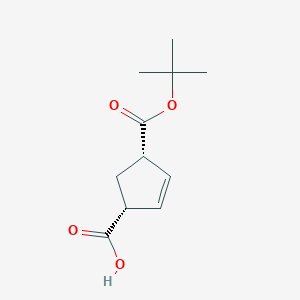
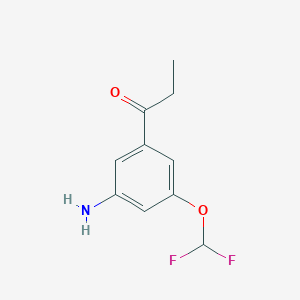
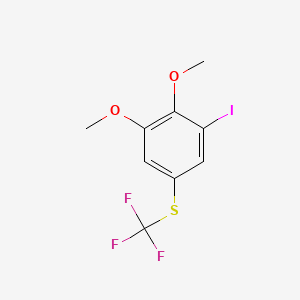
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)
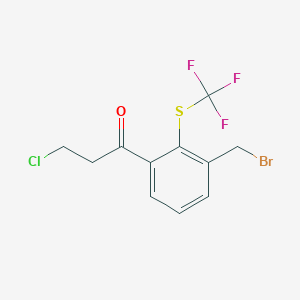
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)

